molecular formula C16H22N4OS B6448868 2-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2548996-14-9

2-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6448868
CAS No.: 2548996-14-9
M. Wt: 318.4 g/mol
InChI Key: ORLIYFYFUXRRAZ-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Synthesis Analysis

Thiazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

Thiazoles have been the subject of much research due to their wide range of biological activities and their presence in many biologically active compounds . Future research may focus on developing new thiazole derivatives with enhanced properties and exploring their potential applications in various fields.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various targets to induce their biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which may play a role in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives, in general, have been found to exhibit a wide range of biological activities, which suggests that they may have favorable pharmacokinetic properties .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The molecular structure of thiazole derivatives, including the presence of sulfur and nitrogen atoms in the thiazole ring, may influence their interaction with the environment .

Properties

IUPAC Name

2,4-dimethyl-5-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-12-15(22-13(2)19-12)10-20-7-3-14(4-8-20)11-21-16-9-17-5-6-18-16/h5-6,9,14H,3-4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLIYFYFUXRRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCC(CC2)COC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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